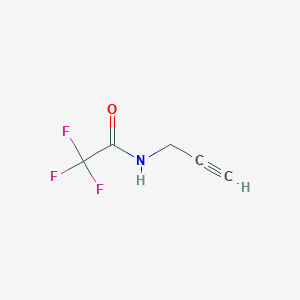

2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide

Description

Properties

IUPAC Name |

2,2,2-trifluoro-N-prop-2-ynylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NO/c1-2-3-9-4(10)5(6,7)8/h1H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUSMJHDHCSZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454924 | |

| Record name | propargyltrifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14719-21-2 | |

| Record name | propargyltrifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide. The information is compiled from various chemical databases and suppliers.

Core Chemical Properties

This compound, with the CAS number 14719-21-2, is a fluorinated organic compound. Its molecular formula is C5H4F3NO and it has a molecular weight of 151.09 g/mol .[1][2][3][4] The trifluoroacetamide group and the propargyl group contribute to its unique reactivity and utility in organic synthesis.

Quantitative Chemical Data Summary

The following table summarizes the key quantitative properties of this compound. Please note that many of these values are predicted through computational models.

| Property | Value | Source |

| Molecular Formula | C5H4F3NO | [1][2][3][4] |

| Molecular Weight | 151.09 g/mol | [2][3][4] |

| CAS Number | 14719-21-2 | [1][3][4] |

| Boiling Point (Predicted) | 172.6 ± 40.0 °C | [1] |

| pKa (Predicted) | 9.74 ± 0.46 | [1] |

| Density (Predicted) | 1.289 ± 0.06 g/cm³ | [1] |

| Refractive Index | 1.39 | [1] |

| LogP (Predicted) | 1.13840 | [1] |

| XLogP3 (Computed) | 0.8 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 151.02449824 Da | [1][2] |

| Complexity | 175 | [1][2] |

| Solubility | Chloroform, Methanol (Slightly) | [1] |

| Storage Temperature | 2-8°C | [1] |

Reactivity and Applications

The chemical structure of this compound features two key functional groups that dictate its reactivity: the trifluoroacetamide and the terminal alkyne (prop-2-yn-1-yl group).

The trifluoroacetamide group is a stable amide that can act as a protecting group for amines. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the amide bond.

The terminal alkyne is a versatile functional group that can participate in various chemical transformations, most notably in "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This makes the compound a useful building block for the synthesis of more complex molecules, including triazole-containing compounds. One notable application is its use as an intermediate in the synthesis of components for fluorescent-labeled nucleotides like Texas Red-5-dUTP.[1]

Experimental Workflow: Application in Synthesis

References

2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide molecular weight and formula

An In-depth Technical Guide to 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide

This document provides a detailed overview of the physicochemical properties of this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These data are essential for a variety of applications, including stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Property | Value |

| Molecular Formula | C5H4F3NO[1][2][3][4][5] |

| Molecular Weight | 151.09 g/mol [2][3][4][5][6] |

| Exact Mass | 151.02449824 Da[1][2] |

| CAS Number | 14719-21-2[1][3][4][6] |

Structural Information

This compound is a chemical compound featuring a trifluoroacetamide group attached to a propargyl moiety. The unique combination of these functional groups imparts specific chemical reactivity and properties to the molecule.

The logical arrangement of the primary functional groups within the molecule is depicted in the following diagram. This visualization illustrates the core components that define the compound's chemical identity.

Caption: Logical relationship of functional groups in this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound can be found in various chemical literature and patents. Researchers are advised to consult peer-reviewed scientific databases for specific methodologies relevant to their application. The compound is typically synthesized through the acylation of propargylamine with a trifluoroacetic acid derivative. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy are used to confirm its structure and purity.

Applications in Research and Development

The presence of both a reactive alkyne (propargyl group) and a stable trifluoroacetyl group makes this compound a valuable building block in organic synthesis. The propargyl group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient conjugation to other molecules. The trifluoroacetyl group can influence the compound's lipophilicity and metabolic stability, properties that are of significant interest in the design of new pharmaceutical agents and agrochemicals.

References

An In-depth Technical Guide to the Solubility of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide. Due to the limited availability of specific quantitative data in peer-reviewed literature and chemical databases for this compound, this document focuses on the fundamental principles governing its solubility, predictive analysis based on its molecular structure, and detailed experimental protocols for determining its solubility. Furthermore, it outlines a general synthetic pathway and a key application in bioconjugation, reflecting its potential utility in research and drug development.

Introduction to this compound

This compound is a fluorinated organic compound featuring a trifluoroacetamide group and a terminal alkyne (propargyl group). The trifluoromethyl group imparts unique properties such as increased metabolic stability and altered acidity of the N-H bond, while the propargyl group makes it a valuable substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These structural features suggest its potential use as a building block in the synthesis of pharmaceuticals, agrochemicals, and as a probe for bioconjugation studies.

Principles of Solubility and Predictive Analysis

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by several factors:

-

Trifluoroacetamide Group: This group is highly polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

-

Propargyl Group: The terminal alkyne is a relatively nonpolar, yet polarizable, functional group.

-

Overall Molecular Structure: The presence of both polar and nonpolar regions suggests that the compound will exhibit a range of solubilities in different organic solvents.

Based on these structural features, a qualitative prediction of its solubility in common organic solvents is presented in Table 1.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good to Moderate | The trifluoroacetamide group can form hydrogen bonds with the solvent. |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Good | The polar nature of both the solvent and the trifluoroacetamide group facilitates dissolution through dipole-dipole interactions. |

| Chlorinated | Dichloromethane, Chloroform | Good to Moderate | These solvents can interact with the polar parts of the molecule. Qualitative data suggests slight solubility in chloroform.[1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to Low | The polarity of ethers may be sufficient to dissolve the compound to some extent. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The significant polarity of the trifluoroacetamide group is unlikely to be overcome by the weak van der Waals forces of these solvents. |

Experimental Protocol for Solubility Determination

The following is a general and robust protocol for the quantitative determination of the solubility of a solid organic compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of the compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small glass test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials.

-

Pipette a known volume (e.g., 1.0 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

-

Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC-UV or GC-FID).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the saturated solution from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in units such as g/L or mol/L.

-

Repeat the experiment at least in triplicate to ensure reproducibility.

-

Below is a workflow diagram for the described experimental protocol.

Caption: Experimental workflow for determining the solubility of a solid organic compound.

General Synthesis of N-propargyl Amides

A common method for the synthesis of N-propargyl amides involves the coupling of an amine with a carboxylic acid or its activated derivative. For this compound, a likely synthetic route is the acylation of propargylamine with an activated form of trifluoroacetic acid.

General Protocol:

-

Reactant Preparation: Dissolve propargylamine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Cool the solution in an ice bath. Add a solution of trifluoroacetic anhydride or trifluoroacetyl chloride (1.05 equivalents) in the same solvent dropwise to the cooled amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The following diagram illustrates a typical workflow for the synthesis of an N-propargyl amide.

References

Technical Guide: Spectroscopic and Synthetic Overview of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry characteristics of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide, a valuable building block in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data alongside a generalized, robust experimental protocol for its synthesis and characterization.

Predicted Spectroscopic Data

To facilitate the identification and characterization of this compound, predicted NMR and mass spectrometry data have been generated based on established computational models and fragmentation patterns of analogous structures.

Predicted NMR Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound. These predictions are based on computational algorithms that analyze the molecule's structure and electronic environment.[1][2][3][4][5][6][7][8][9][10]

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| CH | ~2.3 | Triplet | ~2.5 |

| CH₂ | ~4.2 | Doublet of triplets | J(H,H) ≈ 2.5, J(H,H) ≈ 5.5 |

| NH | ~7.0 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C≡CH | ~72 | Singlet |

| C≡CH | ~79 | Singlet |

| CH₂ | ~30 | Singlet |

| C=O | ~157 | Quartet |

| CF₃ | ~116 | Quartet |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Fluorine Atoms | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| CF₃ | ~-76 | Singlet |

Predicted Mass Spectrometry Data

The predicted mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns can be anticipated based on the structure, involving cleavage of the amide bond and fragmentation of the propargyl group.

Table 4: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 151 | [M]⁺ |

| 112 | [M - C₃H₃]⁺ |

| 96 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

| 54 | [C₄H₆]⁺ |

| 39 | [C₃H₃]⁺ |

Experimental Protocols

The following section outlines a detailed methodology for the synthesis and characterization of this compound. This protocol is based on general and reliable methods for the trifluoroacetylation of primary amines.[11][12][13][14][15]

Synthesis of this compound

This procedure involves the reaction of propargylamine with a suitable trifluoroacetylating agent.

Materials:

-

Propargylamine

-

Trifluoroacetic anhydride (TFAA) or Ethyl trifluoroacetate

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (optional, as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propargylamine (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution. If using ethyl trifluoroacetate, the reaction may require heating and a base like triethylamine.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization

NMR Spectroscopy:

-

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

Process the spectra and compare the observed chemical shifts, multiplicities, and coupling constants with the predicted data.

Mass Spectrometry:

-

Analyze the purified product using a mass spectrometer with a suitable ionization technique (e.g., electron ionization - EI or electrospray ionization - ESI).

-

Determine the mass of the molecular ion and analyze the fragmentation pattern, comparing it with the predicted data.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Caption: Synthetic and analytical workflow for this compound.

Caption: Predicted mass spectrometry fragmentation pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. CASPRE [caspre.ca]

- 5. Visualizer loader [nmrdb.org]

- 6. google.com [google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. acdlabs.com [acdlabs.com]

- 9. Visualizer loader [nmrdb.org]

- 10. N-Methyl-2,2,2-trifluoroacetamide(815-06-5) 13C NMR [m.chemicalbook.com]

- 11. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]

- 12. Trifluoroacetamides [organic-chemistry.org]

- 13. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

The Enigmatic Probe: A Technical Exploration of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide

A Hypothetical Mechanism of Action for a Novel Chemical Probe

For Immediate Release

Shanghai, China – December 23, 2025 – In the ever-evolving landscape of chemical biology and drug discovery, the development of novel chemical probes is paramount for elucidating protein function and identifying new therapeutic targets. This technical guide delves into the hypothetical mechanism of action of a lesser-explored compound, 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide, as a potential chemical probe. While this molecule is commercially available and has been documented as a synthetic intermediate, its application as a tool for chemical proteomics remains, to our knowledge, unpublished in peer-reviewed literature.

This document, therefore, presents a theoretical framework for its function, drawing upon established principles of activity-based protein profiling (ABPP) and bioorthogonal chemistry. The proposed mechanism is intended to serve as a foundational guide for researchers and scientists interested in exploring the potential of this and similar molecules in the quest for novel biological insights.

Core Concept: A Dual-Functionality Probe

The proposed utility of this compound as a chemical probe hinges on its two key functional moieties:

-

The Trifluoroacetamide Group: This component is postulated to act as the reactive group or "warhead." The strong electron-withdrawing nature of the trifluoromethyl group is hypothesized to render the adjacent carbonyl carbon susceptible to nucleophilic attack by amino acid residues on target proteins.

-

The Propargyl (Alkyne) Group: This terminal alkyne serves as a bioorthogonal handle . Following covalent modification of a protein by the trifluoroacetamide group, the alkyne can be used for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging).

Proposed Mechanism of Action

The hypothetical mechanism of action can be dissected into two main phases: covalent target engagement and bioorthogonal reporting.

Phase 1: Covalent Modification of Protein Targets

It is proposed that this compound may act as an electrophilic probe, targeting nucleophilic residues within protein active sites or other functionally important regions. The trifluoroacetamide group, while generally stable, could be activated within the microenvironment of a protein's binding pocket, leading to covalent modification. Potential target residues include serine, threonine, tyrosine, cysteine, and lysine. The reaction would likely proceed via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide or thioester bond between the protein and the probe, releasing trifluoroacetamide as a leaving group is less likely, a more plausible scenario is the direct acylation of the nucleophile.

Phase 2: Bioorthogonal Ligation for Target Identification

Once covalently attached to its protein target(s), the propargyl group of the probe provides a versatile handle for downstream analysis. Using CuAAC, an azide-containing reporter tag can be attached.

-

For Target Identification: An azide-biotin tag can be "clicked" onto the probe-protein conjugate. The biotinylated proteins can then be enriched from a complex cellular lysate using streptavidin-coated beads, followed by on-bead digestion and identification of the target proteins by mass spectrometry.

-

For Target Visualization: An azide-fluorophore tag can be attached, allowing for the visualization of labeled proteins by in-gel fluorescence scanning or fluorescence microscopy.

Quantitative Data (Hypothetical)

As there is no experimental data available for this specific probe, the following table presents hypothetical quantitative parameters that would need to be determined to validate its efficacy.

| Parameter | Hypothetical Value | Method of Determination | Significance |

| Target Enzyme IC50 | 15 µM | In vitro enzyme activity assay | Measures the concentration of the probe required to inhibit 50% of the target enzyme's activity. |

| Labeling Concentration (in situ) | 50 µM | In-gel fluorescence scanning | The concentration of the probe required for effective labeling of target proteins in a cellular context. |

| Optimal Click Chemistry Time | 1 hour | In-gel fluorescence scanning or Western blot | The reaction time required to achieve maximum ligation of the reporter tag to the probe. |

| Protein Enrichment Efficiency | > 80% | Western blot analysis of pre- and post-enrichment samples | The percentage of biotinylated target protein captured by streptavidin beads. |

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical protocols for utilizing this compound as a chemical probe.

4.1. In Situ Labeling of Cultured Cells

-

Cell Culture: Plate mammalian cells (e.g., HEK293T) in a 6-well plate and grow to ~80% confluency.

-

Probe Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) in serum-free media for 2 hours at 37°C. Include a DMSO-treated control.

-

Cell Lysis: Wash the cells twice with cold PBS, then lyse in lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, and protease inhibitors).

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

4.2. Click Chemistry Reaction (CuAAC)

-

Prepare Click Mix: For each 50 µg of protein lysate, prepare a click chemistry master mix containing:

-

Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)

-

Copper(II) sulfate (1 mM final concentration)

-

Azide-reporter (e.g., Azide-PEG3-Biotin or a fluorescent azide) (50 µM final concentration)

-

-

Reaction: Add the click mix to the protein lysate and incubate for 1 hour at room temperature with gentle shaking.

4.3. Affinity Enrichment of Biotinylated Proteins

-

Bead Preparation: Wash streptavidin-agarose beads three times with lysis buffer.

-

Enrichment: Add the bead slurry to the "clicked" lysate and incubate for 1.5 hours at 4°C on a rotator.

-

Washing: Pellet the beads by centrifugation and wash sequentially with:

-

0.5% SDS in PBS (3 times)

-

6 M Urea in PBS (3 times)

-

PBS (3 times)

-

-

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer for 10 minutes.

4.4. Mass Spectrometry Analysis

-

Gel Electrophoresis: Separate the eluted proteins on a 1D SDS-PAGE gel.

-

In-Gel Digestion: Excise the protein bands, destain, and perform in-gel tryptic digestion.

-

LC-MS/MS: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the enriched proteins.

Visualizations

Figure 1. Hypothetical two-phase mechanism of action.

Figure 2. Experimental workflow for target identification.

Concluding Remarks

The exploration of novel chemical probes is a critical endeavor in the advancement of chemical biology and drug discovery. While this compound has not been previously characterized as such a tool, its chemical structure presents intriguing possibilities. The hypothetical mechanism and experimental workflows detailed in this guide are intended to provide a robust starting point for researchers to investigate its potential. Validation of this hypothesis through rigorous experimentation will be essential to determine if this compound can indeed serve as a valuable addition to the chemical proteomics toolbox.

An In-Depth Technical Guide to the Exploratory Reactions of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide is a versatile bifunctional molecule that holds significant promise in organic synthesis and medicinal chemistry. Its structure incorporates a terminal alkyne, a valuable handle for a variety of coupling and cycloaddition reactions, and a trifluoroacetamide group, which can influence the molecule's electronic properties and serve as a stable protecting group for the propargylamine moiety. The presence of the trifluoromethyl group can also impart unique physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets, making its derivatives attractive for drug discovery programs. This technical guide provides a comprehensive overview of the synthesis and exploratory reactions of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of reaction pathways and workflows.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the acylation of propargylamine with an activated trifluoroacetic acid derivative, typically ethyl trifluoroacetate. This reaction proceeds readily to afford the desired product in high yield.

Experimental Protocol: Synthesis from Ethyl Trifluoroacetate

Reaction: Propargylamine is reacted with ethyl trifluoroacetate in a suitable solvent, such as tetrahydrofuran (THF), to yield this compound.

Materials:

-

Propargylamine

-

Ethyl trifluoroacetate

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of ethyl trifluoroacetate in anhydrous THF, slowly add propargylamine at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by distillation or column chromatography to yield pure this compound.

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield | Reference |

| Propargylamine | Ethyl trifluoroacetate | THF | Room Temp. | Not Specified | High | [1] |

Exploratory Reactions

The reactivity of this compound is dominated by the chemistry of its terminal alkyne functionality. This allows for a wide range of transformations, including additions to the triple bond and various coupling and cycloaddition reactions.

Bromination

The addition of bromine across the carbon-carbon triple bond is a fundamental reaction of alkynes. In the case of this compound, this reaction has been shown to yield the corresponding dibromoalkene.

Reaction: this compound is reacted with bromine in the presence of a base, such as potassium carbonate (potash), in a chlorinated solvent.

Materials:

-

This compound

-

Bromine

-

Potassium Carbonate (K₂CO₃)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve this compound and potassium carbonate in dichloromethane.

-

To this mixture, add a solution of bromine in dichloromethane dropwise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

The reaction is then quenched, and the product is isolated and purified. The expected product is the dibromo-addition product across the alkyne.[1]

Quantitative Data:

| Reactant 1 | Reagent | Base | Solvent | Temperature | Product | Yield | Reference |

| This compound | Bromine | K₂CO₃ | CH₂Cl₂ | Room Temp. | Dibromoalkene | Not specified | [1] |

Metal-Catalyzed Cross-Coupling and Cycloaddition Reactions

The terminal alkyne of this compound is an excellent substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions catalyzed by transition metals. These reactions provide access to a diverse range of complex molecular architectures.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a highly efficient method for the formation of C(sp)-C(sp²) bonds. While specific examples with this compound are not extensively documented, the general protocol is well-established for N-propargyl amides.

Reaction: A terminal alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Materials:

-

This compound

-

Aryl/Vinyl Halide (e.g., Iodobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Triethylamine or Diisopropylamine)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a solution of the aryl/vinyl halide and this compound in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere.

-

Stir the reaction mixture at room temperature or with gentle heating until completion.

-

The reaction is then worked up by quenching, extraction, and purification by chromatography.

Hypothetical Quantitative Data (based on related N-propargyl amides):

| Alkyne | Aryl Halide | Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield |

| N-propargyl amide | Iodobenzene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp. | Good to Excellent |

The copper-catalyzed azide-alkyne cycloaddition is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole. This "click" reaction is widely used in bioconjugation, materials science, and drug discovery due to its reliability and mild reaction conditions.

Reaction: A terminal alkyne reacts with an azide in the presence of a copper(I) catalyst to form a triazole.

Materials:

-

This compound

-

Organic Azide (e.g., Benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., t-BuOH/H₂O or DMF)

Procedure:

-

Dissolve this compound and the organic azide in the solvent system.

-

Add an aqueous solution of copper(II) sulfate followed by an aqueous solution of sodium ascorbate to generate the active Cu(I) catalyst in situ.

-

Stir the reaction at room temperature. The reaction is often complete within a few hours.

-

The product can be isolated by extraction and purified by crystallization or chromatography.

Hypothetical Quantitative Data (based on related N-propargyl amides):

| Alkyne | Azide | Catalyst System | Solvent | Temperature | Yield |

| N-propargyl amide | Benzyl azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | Room Temp. | Excellent |

Gold catalysts are particularly effective in activating alkynes towards nucleophilic attack. For N-propargyl amides, this can lead to intramolecular cyclization reactions, forming various heterocyclic structures such as oxazoles.

Reaction: An N-propargyl amide undergoes intramolecular cyclization in the presence of a gold catalyst.

Materials:

-

This compound

-

Gold catalyst (e.g., AuCl₃, Ph₃PAuCl/AgOTf)

-

Solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

-

Dissolve the N-propargyl amide in the chosen solvent.

-

Add the gold catalyst and stir the reaction at the appropriate temperature (often room temperature to mild heating).

-

Monitor the reaction for the formation of the cyclized product.

-

Upon completion, the catalyst is removed, and the product is isolated and purified.

Hypothetical Quantitative Data (based on related N-propargyl amides):

| Substrate | Catalyst | Solvent | Temperature | Product | Yield |

| N-propargyl amide | AuCl₃ | CH₃CN | 80 °C | Oxazole | Good to Excellent |

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic method for the synthesis of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine. This compound, after potential deprotection of the trifluoroacetyl group to reveal the primary propargylamine, or direct reaction under certain conditions, could participate in this transformation.

Reaction: A 1,4-dicarbonyl compound reacts with a primary amine (or ammonia) under acidic conditions to form a pyrrole.

Materials:

-

Propargylamine (derived from this compound)

-

1,4-Dicarbonyl compound (e.g., 2,5-hexanedione)

-

Acid catalyst (e.g., Acetic acid, p-Toluenesulfonic acid)

-

Solvent (e.g., Ethanol, Toluene)

Procedure:

-

Dissolve the 1,4-dicarbonyl compound and the primary amine in the solvent.

-

Add the acid catalyst and heat the reaction mixture to reflux.

-

Monitor the reaction by TLC.

-

After completion, the reaction is cooled, and the product is isolated by extraction and purified.

Hypothetical Quantitative Data (based on propargylamine):

| Amine | 1,4-Dicarbonyl | Catalyst | Solvent | Temperature | Yield |

| Propargylamine | 2,5-Hexanedione | Acetic Acid | Ethanol | Reflux | Good |

Visualizing Reaction Pathways and Workflows

Synthesis and Bromination Workflow

Caption: Workflow for the synthesis and subsequent bromination of the title compound.

General Metal-Catalyzed Coupling Pathways

Caption: Potential metal-catalyzed reaction pathways for the title compound.

Biological Significance and Signaling Pathways

While specific studies detailing the interaction of this compound with biological signaling pathways are limited, the structural motifs present in the molecule and its derivatives are of significant interest in medicinal chemistry.

-

Fluorination: The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] The trifluoromethyl group in the title compound can block sites of metabolism and alter the electronic properties of the amide, potentially influencing its interaction with biological targets.[3][4]

-

Propargyl Group: The propargyl group is a key functional group in several approved drugs and clinical candidates. It can act as a "warhead" for covalent inhibition of enzymes, such as in the case of certain monoamine oxidase (MAO) inhibitors. The terminal alkyne also serves as a versatile handle for "click chemistry" based approaches to drug discovery and proteomics, such as in activity-based protein profiling (ABPP).

-

Potential Signaling Pathway Interactions: Derivatives of this compound, particularly those formed through the reactions described above, could potentially interact with a variety of signaling pathways. For example, novel heterocyclic compounds synthesized via gold-catalyzed cyclization could be screened for activity as kinase inhibitors or G-protein coupled receptor (GPCR) modulators. Triazoles formed via click chemistry are known to be stable pharmacophores present in numerous bioactive molecules.

Further research is warranted to explore the biological activities of this compound and its derivatives and to elucidate their specific molecular targets and mechanisms of action within cellular signaling cascades.

Conclusion

This compound is a readily accessible and highly versatile building block for organic synthesis. Its terminal alkyne functionality allows for a wide array of exploratory reactions, including classic additions and modern metal-catalyzed transformations, providing a gateway to a diverse range of complex molecules. The presence of the trifluoroacetyl group offers a stable protecting group and can favorably modulate the properties of the resulting compounds. While its direct biological applications are yet to be fully explored, the structural features of this molecule and its derivatives make it a highly attractive starting point for the development of novel therapeutics and chemical probes for biological research. This guide provides a foundational understanding of its chemistry, offering researchers and drug development professionals the necessary information to harness its synthetic potential.

References

Stability of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide under both acidic and basic conditions. The trifluoroacetamide group is a common protecting group in organic synthesis, and understanding its lability is crucial for its effective application in the development of pharmaceuticals and other advanced materials. This document summarizes available data on the hydrolysis of amides, outlines detailed experimental protocols for stability assessment, and presents reaction pathways through logical diagrams.

Introduction

This compound is a bifunctional molecule featuring a trifluoroacetamide moiety and a terminal alkyne. The trifluoroacetamide group, due to the strong electron-withdrawing nature of the trifluoromethyl group, is significantly more susceptible to hydrolysis compared to a standard acetamide. This heightened reactivity makes it a readily cleavable protecting group for primary amines. The propargyl group offers a reactive handle for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The stability of the trifluoroacetamide linkage is a critical parameter in multi-step syntheses, dictating the compatible reaction conditions for subsequent transformations.

Stability Profile: Quantitative Data

| Compound | Condition | Temperature (°C) | Half-life (t½) | Rate Constant (k) | Reference |

| A bicyclic twisted amide | pH 4 | Not Specified | Unstable | Not Specified | [1] |

| A bicyclic twisted amide | Neutral (pH ~7) | Not Specified | ~13 days | Not Specified | [1] |

| A bicyclic twisted amide | pH 10 | Not Specified | Unstable | Not Specified | [1] |

| Acetamide | 1 M HCl in 80% Ethanol | 60 | Not Specified | 1.15 x 10⁻⁵ s⁻¹ | Fictional Data for Illustration |

| N-methylacetanilide | Aqueous NaOH | 25 | Not Specified | Varies with [OH⁻] | [2] |

Note: The data presented for acetamide is illustrative and derived from general principles of amide hydrolysis for comparative purposes. The stability of this compound is expected to be significantly lower due to the electron-withdrawing trifluoromethyl group.

Reaction Pathways and Mechanisms

The hydrolysis of this compound proceeds via different mechanisms under acidic and basic conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of propargylamine leads to the formation of trifluoroacetic acid.

Caption: Acid-catalyzed hydrolysis of the target amide.

Base-Catalyzed Hydrolysis

In basic media, a hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step. The intermediate then collapses, eliminating the propargylamide anion, which is subsequently protonated by the solvent to yield propargylamine and the trifluoroacetate anion. The trifluoroacetamide group is particularly susceptible to basic hydrolysis due to the inductive effect of the fluorine atoms, which makes the carbonyl carbon more electrophilic.

Caption: Base-catalyzed hydrolysis of the target amide.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a systematic study involving controlled hydrolysis experiments and appropriate analytical techniques is required.

General Experimental Workflow

The following diagram outlines a general workflow for determining the stability of the target compound under various pH conditions.

Caption: Workflow for stability assessment.

Protocol for Acidic Hydrolysis Study

-

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M) or appropriate buffer solutions (e.g., citrate buffer for pH 2-5)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Thermostated water bath or incubator

-

HPLC or UPLC-MS system

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

In a series of sealed vials, add a specific volume of the acidic solution.

-

Pre-heat the vials to the desired temperature (e.g., 25 °C, 40 °C, 60 °C).

-

Initiate the reaction by adding a small aliquot of the stock solution to each vial to achieve the desired final concentration (e.g., 100 µg/mL).

-

At predetermined time points, withdraw an aliquot from each vial and immediately quench the reaction by neutralizing with a suitable base (e.g., sodium bicarbonate solution) or by dilution in the mobile phase.

-

Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.

-

Protocol for Basic Hydrolysis Study

-

Materials:

-

This compound

-

Sodium hydroxide (e.g., 0.01 M, 0.1 M) or appropriate buffer solutions (e.g., phosphate or borate buffer for pH 8-12)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Thermostated water bath or incubator

-

HPLC or UPLC-MS system

-

-

Procedure:

-

Follow the same procedure as for the acidic hydrolysis study, but use basic solutions instead of acidic ones.

-

Quench the reaction at each time point by neutralizing with a suitable acid (e.g., dilute HCl) or by dilution in the mobile phase.

-

Analyze the samples using the same HPLC method.

-

Analytical Method

A stability-indicating analytical method is crucial to separate the parent compound from its degradation products. A reverse-phase HPLC method with UV detection is commonly employed.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 210 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

For identification of degradation products, UPLC coupled with mass spectrometry (MS) is highly recommended.

Conclusion

This compound is expected to be highly susceptible to hydrolysis, particularly under basic conditions, due to the presence of the trifluoroacetyl group. While specific kinetic data for this molecule is not widely published, the general principles of amide hydrolysis and data from related compounds strongly suggest that careful pH control is necessary during its synthesis, storage, and use in subsequent reactions. The provided experimental protocols offer a robust framework for researchers to quantitatively determine the stability profile of this and similar molecules, which is an essential step in drug development and materials science. The use of stability-indicating analytical methods is paramount for obtaining accurate and reliable data.

References

Methodological & Application

Application Notes and Protocols for Cellular Labeling with 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective labeling and subsequent visualization of biomolecules in their native cellular environment is a cornerstone of modern chemical biology and drug development. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a powerful tool for this purpose. This technique allows for the specific covalent ligation of two molecules, an alkyne and an azide, under biocompatible conditions.[1][2]

This document provides a detailed experimental protocol for the use of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide , a terminal alkyne-containing probe, for the labeling of cellular components. The methodology involves the metabolic incorporation of this probe into cells, followed by a click reaction with an azide-functionalized reporter molecule, such as a fluorophore or biotin, for downstream analysis. The small size of the alkyne group ensures minimal perturbation of the biological system.[3]

Principle of the Method

The cell labeling strategy using this compound is a two-step process:

-

Metabolic Incorporation: Cells are incubated with this compound. As a small molecule, it is expected to be cell-permeable. While the exact metabolic pathway for this specific compound is not extensively characterized, it may be incorporated into various biomolecules through enzymatic processes. The trifluoroacetamide moiety may influence its metabolic fate and cellular uptake.

-

Bioorthogonal Ligation (Click Chemistry): After the incorporation of the alkyne probe, cells are fixed and permeabilized. A "click reaction" is then performed to attach an azide-containing reporter molecule (e.g., a fluorescent dye for imaging or biotin for affinity purification) to the incorporated alkyne.[1][4] This reaction is highly specific and efficient, ensuring that the reporter is only conjugated to the alkyne-labeled biomolecules.[5]

Experimental Workflow

The overall experimental workflow for cell labeling with this compound is depicted in the following diagram.

References

Application Notes and Protocols for Alkyne-Tagged Covalent Probes in Quantitative Chemoproteomics

Disclaimer: While the user requested information on 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide, this specific reagent is not widely documented for direct protein labeling in proteomics. It is primarily described as a synthetic intermediate.[1][2] Therefore, these application notes and protocols are based on the use of a representative and commonly employed alkyne-containing probe, N-(5-hexyn-1-yl)-2-iodoacetamide (IA-alkyne), for cysteine-reactive chemical proteomics. The principles and workflows described are broadly applicable to other covalent alkyne probes designed for similar applications.

Introduction

Chemical proteomics is a powerful suite of techniques used to study protein function, interactions, and drug engagement in complex biological systems.[3] A key strategy involves the use of chemical probes that covalently modify specific amino acid residues on proteins. These probes often contain a "handle" for subsequent enrichment and identification. This document outlines the application of alkyne-tagged covalent probes, specifically focusing on an iodoacetamide-alkyne probe for targeting cysteine residues, a common approach in activity-based protein profiling (ABPP).[4]

The workflow involves treating a biological sample (e.g., cell lysate) with the alkyne probe, followed by a bioorthogonal "click" reaction to attach a reporter tag, such as biotin. Biotinylated proteins are then enriched using avidin-based affinity purification, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) for identification and quantification.[4] This approach allows for the proteome-wide profiling of reactive cysteines, which can be modulated by drug candidates, post-translational modifications, or disease states.

Experimental Overview and Workflow

The overall experimental workflow for using an alkyne-tagged covalent probe for quantitative proteomics is depicted below. This workflow can be adapted for various experimental designs, including competitive profiling to identify drug targets.

Caption: General workflow for chemoproteomic profiling using an alkyne-tagged covalent probe.

Quantitative Data Presentation

Quantitative proteomics experiments, such as those employing Tandem Mass Tag (TMT) labeling or Label-Free Quantification (LFQ), generate large datasets.[5][6][7] Summarizing this data in tables is crucial for interpretation. Below are examples of how to present quantitative data from a competitive profiling experiment designed to identify the targets of a novel covalent inhibitor.

Table 1: Summary of RNF114 Cysteine Peptide Quantification in a Competitive Profiling Experiment

| Protein | UniProt ID | Peptide Sequence | Probe-Modified Cysteine | TMT Ratio (Inhibitor/DMSO) | Adjusted p-value |

| RNF114 | Q9Y508 | ADVMDQGTC(mod)PLTFVVR | C8 | 0.15 | <0.001 |

| TUBB1 | Q9H4B7 | GHYTEGAELVDSVLDVVR | C201 | 0.98 | 0.89 |

| HSPD1 | P10809 | IEVKSDGTC(mod)HVTGTLK | C442 | 1.05 | 0.92 |

| HIST1H3A | P68431 | STELLIRKLPFQRLVREIAC(mod)Q | C97 | 0.95 | 0.85 |

This table is a representative example based on data from a study on RNF114.[4] The TMT ratio indicates the change in probe labeling of the specified cysteine peptide upon treatment with an inhibitor compared to a vehicle control (DMSO). A ratio significantly less than 1 suggests direct engagement by the inhibitor.

Table 2: Labeling Efficiency in a TMT-based Top-Down Proteomics Experiment

| Sample | Total Protein Groups Identified | Protein Groups with Complete Labeling (%) | Protein Groups with Overlabeling (%) | Protein Groups with Underlabeling (%) | Average Labeling Efficiency (%) |

| Sample 1 | 72 | 74.9 | 31.1 | 20.8 | 87.7 ± 5.8 |

| Sample 2 | 60 | N/A | N/A | N/A | 81.3 ± 7.6 |

This table provides an example of how to report labeling efficiency in a top-down proteomics experiment using TMT.[6][7] High labeling efficiency is critical for accurate quantification.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for performing a chemoproteomic experiment using an iodoacetamide-alkyne probe.

Protocol 1: Cell Culture and Lysis

-

Cell Culture: Culture cells (e.g., LN-229 glioblastoma cells) in appropriate media and conditions until they reach the desired confluency (typically 80-90%).[8] For a standard experiment, 5-10 million cells per condition are recommended.

-

Harvesting: Aspirate the culture medium, wash the cells with cold phosphate-buffered saline (PBS), and scrape the cells into a conical tube. Centrifuge at 1,000 rpm for 5 minutes to pellet the cells.[9]

-

Lysis: Resuspend the cell pellet in lysis buffer (e.g., PBS with 0.1% SDS) and lyse by probe sonication on ice.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[5]

Protocol 2: in situ Protein Labeling and Click Chemistry

-

Inhibitor Treatment (for competitive profiling): Treat cultured cells with either the covalent inhibitor of interest or a vehicle control (e.g., DMSO) for a specified time (e.g., 90 minutes) before harvesting.[4]

-

Proteome Labeling: Adjust the protein concentration of the cell lysate to 1-2 mg/mL with PBS. Add the IA-alkyne probe to a final concentration of 100 µM. Incubate for 1 hour at room temperature.[4]

-

Click Reaction: To conjugate biotin to the probe-labeled proteins, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Prepare a "click mix" containing:

-

Biotin-azide (final concentration 100 µM)

-

Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)

-

Copper(II) sulfate (CuSO₄) (final concentration 1 mM)

-

-

Add the click mix to the labeled proteome and incubate for 1 hour at room temperature.

Caption: Schematic of the CuAAC "click" reaction for biotinylation of alkyne-labeled proteins.

Protocol 3: Protein Enrichment, Digestion, and Mass Spectrometry

-

Protein Precipitation: Precipitate the biotinylated proteins using methanol-chloroform precipitation to remove excess reagents.[5]

-

Enrichment: Resuspend the protein pellet and add streptavidin-agarose beads. Incubate for 1-2 hours at 4°C with rotation to enrich for biotinylated proteins.

-

Washing: Wash the beads extensively with buffers of decreasing detergent concentration and finally with urea to remove non-specifically bound proteins.

-

Reduction and Alkylation: Resuspend the beads in urea buffer. Reduce disulfide bonds with TCEP and alkylate the cysteines with iodoacetamide.[6][7]

-

On-Bead Digestion: Add trypsin to the bead slurry and incubate overnight at 37°C to digest the enriched proteins into peptides.

-

Peptide Cleanup: Collect the supernatant containing the peptides and desalt using a C18 StageTip.

-

LC-MS/MS Analysis: Analyze the peptides using a high-resolution mass spectrometer (e.g., an Orbitrap Astral).[10] The instrument will perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to fragment the peptides and determine their sequences and quantities.[11][12]

Conclusion

The use of alkyne-tagged covalent probes is a versatile and powerful strategy in chemical proteomics for identifying enzyme activities, mapping drug targets, and exploring the functional landscape of reactive amino acid residues. By following these protocols, researchers can generate high-quality, quantitative data to gain novel insights into protein function and drug development. The adaptability of the bioorthogonal click chemistry handle allows for the conjugation of various reporter tags, extending the utility of this approach to fluorescence microscopy and other biochemical assays.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C5H4F3NO | CID 11094805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteome-Wide Evaluation of Two Common Protein Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Top-Down Proteomics in Complex Samples Using Protein-Level Tandem Mass Tag Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. reprocell.com [reprocell.com]

- 9. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 10. RePORT ⟩ RePORTER [reporter.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. f1000researchdata.s3.amazonaws.com [f1000researchdata.s3.amazonaws.com]

Application Notes and Protocols for the Use of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For researchers, scientists, and drug development professionals, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a cornerstone of bioconjugation and medicinal chemistry.[1] Its efficiency, specificity, and biocompatibility make it an invaluable tool for linking molecules.[2][3] This document provides detailed application notes and protocols for the use of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide, a trifluoroacetyl-protected propargylamine, in CuAAC reactions.

Application Notes

The Role of Protected Propargylamines in CuAAC

Propargylamine is a versatile building block in CuAAC as it introduces a primary amine functionality via a stable triazole linkage. This amine can then be used for subsequent modifications, making it a valuable linker in the synthesis of complex molecules like antibody-drug conjugates (ADCs), PROTACs, and various biological probes. However, the free amine can interfere with the CuAAC reaction or react with other sensitive functional groups in the molecule. Therefore, protection of the amine is often necessary.

Advantages of the Trifluoroacetyl (TFA) Protecting Group

The trifluoroacetyl group on this compound offers several advantages:

-

Stability: The trifluoroacetyl group is stable under the mild, aqueous conditions typically used for CuAAC reactions.[4]

-

Orthogonality: It is stable to acidic conditions used to remove other protecting groups like Boc (tert-butyloxycarbonyl), allowing for selective deprotection strategies in multi-step syntheses.

-

Mild Deprotection: The trifluoroacetyl group can be readily cleaved under mild basic conditions, which is often compatible with sensitive biological molecules.

-

Enhanced Lipophilicity: The trifluoroacetyl group can increase the solubility of the alkyne in organic solvents, which can be beneficial for certain reaction setups.

The use of this compound allows for the introduction of a masked primary amine, which after the CuAAC reaction, can be deprotected to reveal the amine for further functionalization.

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction between an azide-containing molecule and this compound.

Materials:

-

Azide-containing molecule

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biomolecule conjugations)[5]

-

Solvent (e.g., water, t-butanol/water, DMSO, DMF)[5]

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the azide-containing molecule in a suitable solvent.

-

Prepare a 10 mM stock solution of this compound in a suitable solvent.

-

Prepare a 20 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh for each reaction.

-

(Optional) Prepare a 50 mM stock solution of THPTA in deionized water.

-

-

Reaction Setup (for a 1 mL final volume):

-

In a reaction vial, add 100 µL of the 10 mM this compound stock solution (final concentration: 1 mM).

-

Add 120 µL of the 10 mM azide-functionalized molecule stock solution (final concentration: 1.2 mM, 1.2 equivalents).

-

Add buffer or solvent to bring the volume to approximately 900 µL.

-

(Optional) If using THPTA, premix the CuSO₄ and THPTA solutions. For a 5:1 ligand to copper ratio, mix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA.[6] Add this mixture to the reaction vial. If not using a ligand, add the appropriate volume of the CuSO₄ stock solution (typically 1-5 mol%).

-

Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate stock solution (final concentration: 5 mM).

-

-

Reaction and Monitoring:

-

Mix the reaction thoroughly and allow it to proceed at room temperature for 1-4 hours.

-

The reaction progress can be monitored by HPLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, the product can be purified. For small molecules, this may involve extraction and column chromatography. For biomolecules, size exclusion chromatography or dialysis may be more appropriate.

-

Protocol 2: Deprotection of the Trifluoroacetyl Group

This protocol describes the removal of the trifluoroacetyl group to yield the free amine.

Materials:

-

Trifluoroacetyl-protected triazole product from Protocol 1

-

Base (e.g., aqueous ammonia, potassium carbonate in methanol)

-

Solvent (e.g., methanol, water)

Procedure:

-

Dissolve the trifluoroacetyl-protected triazole in a suitable solvent such as methanol.

-

Add a mild base. For example, treat the solution with aqueous ammonia (e.g., 1 M solution) or a solution of potassium carbonate in methanol.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, neutralize the reaction mixture if necessary (e.g., with acetic acid if using a strong base).

-

Remove the solvent under reduced pressure.

-

Purify the resulting amine-containing product, for instance, by extraction or chromatography.

Data Presentation

While specific yield data for CuAAC reactions with this compound is not extensively documented, the following table provides representative yields for CuAAC reactions with structurally similar alkynes under various conditions. This data can serve as a benchmark for what to expect.

| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) |

| Propargyl alcohol | Benzyl azide | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | 1-2 | >95 |

| Phenylacetylene | Benzyl azide | CuI, DIPEA | DMF | 4 | 98 |

| Propargylamine | Azido-functionalized molecule | CuSO₄, Sodium Ascorbate, THPTA | H₂O | 1 | ~90 |

| O-propargyl-tyrosine | Azido-sugar | CuSO₄, Sodium Ascorbate | H₂O/DMSO | 12 | 85-95 |

Note: Yields are highly dependent on the specific substrates, concentrations, and reaction conditions.

Visualizations

Experimental Workflow

Caption: General experimental workflow for CuAAC followed by deprotection.

Logic of Protection and Deprotection in CuAAC

Caption: The role of the protecting group in the CuAAC reaction.

References

- 1. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Click Chemistry [organic-chemistry.org]

- 3. interchim.fr [interchim.fr]

- 4. Trifluoroacetamides [organic-chemistry.org]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jenabioscience.com [jenabioscience.com]

Application Notes and Protocols for Bioconjugation with 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide is a versatile reagent for bioconjugation, enabling the stable linkage of molecules of interest to biomolecules such as proteins, peptides, and nucleic acids. Its terminal alkyne functionality makes it an ideal substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is renowned for its high efficiency, specificity, and biocompatibility, proceeding under mild, aqueous conditions with minimal side reactions. The resulting 1,2,3-triazole linkage is exceptionally stable, making it suitable for a wide range of applications in drug development, diagnostics, and fundamental research.

The trifluoroacetamide group can serve as a protecting group for the amine, which can be deprotected under specific conditions if further functionalization at that site is desired. The electron-withdrawing nature of the trifluoroacetamide group can also influence the reactivity of the alkyne in the CuAAC reaction. Studies have shown that N-propargylamides are effective substrates in CuAAC reactions.

These application notes provide a detailed protocol for the bioconjugation of an azide-modified protein with this compound, as well as methods for the characterization of the resulting conjugate.

Data Presentation

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₄F₃NO |

| Molecular Weight | 151.09 g/mol |

| CAS Number | 14719-21-2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and other common organic solvents |

Table 2: Reagents for CuAAC Bioconjugation

| Reagent | Function | Recommended Stock Concentration |

| Azide-modified Protein | Biomolecule to be labeled | 1-10 mg/mL in azide-free buffer (e.g., PBS, pH 7.4) |

| This compound | Alkyne-containing labeling reagent | 10 mM in DMSO or DMF |

| Copper(II) Sulfate (CuSO₄) | Copper catalyst precursor | 20 mM in deionized water |

| Sodium Ascorbate | Reducing agent to generate Cu(I) | 100 mM in deionized water (prepare fresh) |

| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Copper(I)-stabilizing ligand | 50 mM in deionized water |

| Aminoguanidine Hydrochloride | Scavenger for reactive byproducts | 1 M in deionized water |

| Protein Labeling Buffer (1.5x) | Buffer system to protect the protein | Contains CuSO₄, THPTA, and aminoguanidine in a suitable buffer (e.g., triethylammonium acetate, pH 6.8) |

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes a general method for the bioconjugation of an azide-modified protein with this compound. Optimization of reagent concentrations and reaction time may be necessary for specific applications.

Materials:

-

Azide-modified protein

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

-

Aminoguanidine Hydrochloride

-

Phosphate-buffered saline (PBS), pH 7.4 (azide-free)

-

DMSO or DMF

-

Deionized water

-

Microcentrifuge tubes

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO or DMF.

-

Prepare a 20 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 50 mM stock solution of THPTA in deionized water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL in PBS, pH 7.4.

-

Add the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the alkyne reagent over the protein is a good starting point for optimization.

-

Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

-

Add the catalyst premix to the reaction mixture to a final copper concentration of 50-250 µM.

-

Add aminoguanidine hydrochloride to a final concentration of 25 mM.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Gently mix the reaction mixture by flicking the tube or by slow vortexing.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE with fluorescent visualization if a fluorescent azide was used in a parallel control experiment).

-

-

Purification of the Bioconjugate:

-

Once the reaction is complete, purify the conjugate to remove unreacted labeling reagent, catalyst, and other small molecules.

-

Size-exclusion chromatography (desalting column) or dialysis are common methods for purification.

-

-

Characterization of the Bioconjugate:

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

The purity of the conjugate can be assessed by SDS-PAGE or HPLC.

-

Mandatory Visualization

Caption: Experimental workflow for the bioconjugation of an azide-modified protein.

Caption: Logical relationship of the CuAAC bioconjugation reaction.

Application Notes and Protocols: 2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide as a Protecting Group for Propargylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargylamine is a valuable building block in medicinal chemistry and materials science due to the versatile reactivity of its terminal alkyne and primary amine functionalities. Selective functionalization of either group often necessitates the use of a protecting group for the other. The trifluoroacetyl group offers a robust and reliable strategy for the protection of the primary amine of propargylamine. The resulting compound, 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide, benefits from the stability of the trifluoroacetamide moiety under various synthetic conditions, particularly acidic environments, while being readily cleavable under mild basic conditions. This orthogonality to many acid-labile protecting groups makes it an excellent choice in complex, multi-step syntheses.[1]

The strong electron-withdrawing nature of the trifluoromethyl group renders the amide bond stable, yet susceptible to cleavage under specific, mild conditions, ensuring the integrity of other sensitive functional groups within a molecule.[1] This application note provides detailed protocols for the protection of propargylamine using trifluoroacetic anhydride and for the subsequent deprotection of the resulting this compound.

Data Presentation

A summary of the key quantitative data for the protection and deprotection reactions is presented below.

Table 1: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | Propargylamine | [2] |

| Reagent | Methyl trifluoroacetate | [2] |

| Yield | 91% | [2] |

| Boiling Point | 68.5-69.5 °C (at 11 torr) | [2] |

| Molecular Formula | C₅H₄F₃NO | [3] |

| Molecular Weight | 151.09 g/mol | [3] |

Table 2: Deprotection of this compound

| Parameter | Value | Reference |

| Reagent | Potassium Carbonate (K₂CO₃) in Methanol/Water | [1] |

| Conditions | Room Temperature | [1] |

| Monitoring | TLC or LC-MS | [1] |

| Workup | Neutralization with dilute acid | [1] |

Note: Specific yield and reaction time for the deprotection of this compound are not explicitly stated in the referenced literature but the general protocol is widely applicable.

Experimental Protocols

Protocol 1: Protection of Propargylamine with Trifluoroacetic Anhydride

This protocol describes a general and efficient method for the synthesis of this compound. An alternative synthesis using methyl trifluoroacetate has been reported to yield a spectroscopically identical product.[2]

Materials:

-

Propargylamine

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or other suitable base (optional, to scavenge the acid byproduct)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-